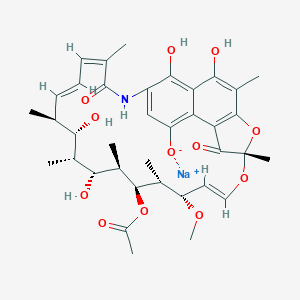

Rifamycin Sodium

Description

Properties

IUPAC Name |

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12-;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOFSHPIJOYKSH-NLYBMVFSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])/C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H46NNaO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6998-60-3 (Parent) | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0040208 | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14897-39-3, 15105-92-7 | |

| Record name | Rifamycin sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014897393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015105927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifamycin SV sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifamycin, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMYCIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32086GS35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Steric Shield: A Technical Guide to the Mechanism of Action of Rifamycin Sodium on Bacterial RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifamycin Sodium, a potent bactericidal antibiotic, exerts its effect through the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This in-depth technical guide elucidates the molecular mechanisms underpinning this interaction, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into the structural basis of Rifamycin's binding to the RNAP β-subunit, the kinetics of this interaction, and the mechanisms by which bacteria develop resistance. This guide will also present detailed experimental protocols for key assays used to study this interaction and will feature visualizations of the critical molecular pathways and experimental workflows.

Introduction

Rifamycins, a class of ansamycin antibiotics, are a cornerstone in the treatment of several bacterial infections, most notably tuberculosis.[1][2] Their efficacy stems from their ability to selectively target and inhibit bacterial RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA, a crucial step in protein synthesis.[3][4] Understanding the precise mechanism of action of this compound is paramount for the development of new derivatives that can overcome the growing challenge of antibiotic resistance.

Mechanism of Action: A Steric Occlusion Model

The primary mechanism by which this compound inhibits bacterial RNA polymerase is through a steric occlusion model.[5] It binds to a specific, highly conserved pocket on the β-subunit of the bacterial RNAP, encoded by the rpoB gene.[3][4][5] This binding site is strategically located within the DNA/RNA channel, approximately 12 Å away from the enzyme's active site.[6]

Rifamycin does not directly interfere with the catalytic activity of the RNAP active site. Instead, its physical presence within the DNA/RNA channel creates a steric barrier that physically blocks the path of the elongating RNA transcript.[5][6] This blockage prevents the nascent RNA chain from extending beyond a length of 2-3 nucleotides, leading to the premature termination of transcription and ultimately, bacterial cell death.[6] The high affinity and specificity of Rifamycin for bacterial RNAP, with a dissociation constant (Kd) in the nanomolar range, ensures potent inhibition.[7]

The Rifamycin Binding Pocket

Crystallographic studies of the Rifamycin-RNAP complex have provided a detailed view of the binding pocket. The antibiotic is nestled within a hydrophobic pocket and forms several key hydrogen bonds with specific amino acid residues of the RNAP β-subunit. These interactions are crucial for the stable binding of the drug. The ansa bridge and the naphthoquinone core of the Rifamycin molecule are the primary regions involved in these interactions.[1][4]

Selectivity for Bacterial RNA Polymerase

A key feature of Rifamycin's clinical utility is its high selectivity for bacterial RNAP over its eukaryotic counterparts. The amino acid residues that form the Rifamycin binding pocket are highly conserved among bacteria but differ in eukaryotic RNA polymerases. This difference in the binding site architecture results in a significantly lower affinity of Rifamycin for eukaryotic enzymes, minimizing host toxicity.[3]

Quantitative Analysis of Rifamycin-RNAP Interaction

The inhibitory potency of Rifamycin and its derivatives against bacterial RNA polymerase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the effectiveness of these compounds. The table below summarizes the IC50 values for Rifampicin (a common Rifamycin) against wild-type and mutant RNA polymerases from Escherichia coli and Mycobacterium tuberculosis.

| Organism | RNAP Genotype | Rifamycin Derivative | IC50 (µM) | Reference |

| E. coli | Wild-Type | Rifampicin | < 0.005 | [8] |

| E. coli | D516V Mutant | Rifampicin | 398 (±118) | [8] |

| E. coli | H526Y Mutant | Rifampicin | ≥ 2000 | [8] |

| E. coli | S531L Mutant | Rifampicin | 263 (±26) | [8] |

| M. tuberculosis | Wild-Type | Rifampicin | ~0.02 | [3] |

| M. tuberculosis | D435V Mutant | Rifampicin | >20 | [3] |

| M. tuberculosis | H445Y Mutant | Rifampicin | >20 | [3] |

| M. tuberculosis | S450L Mutant | Rifampicin | >20 | [3] |

Note: The IC50 values for the mutant RNAPs demonstrate a significant, often over 1000-fold, decrease in sensitivity to Rifampicin compared to the wild-type enzyme.[3] The dissociation constant (Kd) for the Rifampicin-E. coli RNAP complex has been determined to be ≤ 3 × 10⁻⁹ M, indicating a very tight binding interaction.[7]

Mechanisms of Resistance

The primary mechanism of bacterial resistance to Rifamycin is the acquisition of mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[5] These mutations typically occur within a specific 81-bp region known as the Rifampicin Resistance-Determining Region (RRDR).[9] The most frequently observed mutations are at codons corresponding to amino acid positions 516, 526, and 531 (E. coli numbering).[8]

These mutations alter the amino acid residues within the Rifamycin binding pocket, leading to a reduction in the drug's binding affinity. For example:

-

H526Y Mutation: The substitution of histidine with the bulkier tyrosine at position 526 creates a steric clash that prevents Rifamycin from fitting into its binding pocket.[10]

-

S531L Mutation: The change from serine to leucine at position 531 disrupts a critical hydrogen bond and introduces a subtle conformational change that weakens the interaction with Rifamycin.[10]

-

D516V Mutation: The substitution of aspartic acid with valine at position 516 alters the electrostatic environment of the binding pocket, reducing the affinity for Rifamycin.[10]

Experimental Protocols

In Vitro Transcription Assay

This assay is used to determine the inhibitory activity of Rifamycin on RNA polymerase.

Methodology:

-

Reaction Mixture Preparation: A typical reaction mixture (50 µL) contains:

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

DNA template containing a suitable promoter (e.g., T7 promoter)

-

Purified bacterial RNA polymerase holoenzyme

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radioactively or fluorescently labeled for detection.

-

Varying concentrations of this compound or the test compound.

-

-

Incubation: The reaction is initiated by the addition of RNAP and incubated at 37°C for a defined period (e.g., 15-30 minutes).

-

Termination: The reaction is stopped by the addition of a stop solution (e.g., formamide with a tracking dye).

-

Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: The labeled RNA transcripts are visualized by autoradiography or fluorescence imaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition at each Rifamycin concentration, from which the IC50 value can be calculated.[9]

X-ray Crystallography of the RNAP-Rifamycin Complex

This technique provides high-resolution structural information about the drug-target interaction.

Methodology:

-

Protein Expression and Purification: The bacterial RNA polymerase core enzyme or holoenzyme is overexpressed and purified to high homogeneity.

-

Complex Formation: The purified RNAP is incubated with a molar excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The RNAP-Rifamycin complex is subjected to crystallization screening using various precipitants, buffers, and additives to find conditions that yield well-diffracting crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which a three-dimensional atomic model of the RNAP-Rifamycin complex is built and refined.[11][12]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between Rifamycin and RNA polymerase in real-time.

Methodology:

-

Chip Preparation: One of the interactants (typically the larger molecule, RNAP) is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing the other interactant (Rifamycin) at a known concentration is flowed over the chip surface.

-

Signal Detection: The binding of Rifamycin to the immobilized RNAP causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

-

Kinetic Analysis: The association rate (kon) is determined during the injection phase, and the dissociation rate (koff) is measured during the subsequent flow of buffer without the analyte.

-

Affinity Determination: The equilibrium dissociation constant (Kd = koff/kon) is calculated from the kinetic rate constants, providing a quantitative measure of the binding affinity.[13][14]

Visualizations

Signaling Pathway of Rifamycin Inhibition

Caption: Mechanism of this compound inhibition of bacterial RNA polymerase.

Experimental Workflow for In Vitro Transcription Assay

Caption: Workflow for determining Rifamycin IC50 using an in vitro transcription assay.

Logical Relationship of Rifamycin Resistance Mutations

Caption: The genetic basis of Rifamycin resistance through mutations in the rpoB gene.

Conclusion

This compound's mechanism of action is a well-characterized example of potent and specific enzyme inhibition. Its steric occlusion of the growing RNA chain within the bacterial RNA polymerase provides a robust mechanism for its bactericidal activity. The detailed structural and quantitative data available for this interaction offer a solid foundation for the rational design of novel Rifamycin derivatives. Addressing the challenge of resistance, which primarily arises from mutations in the rpoB gene, will require innovative strategies to either overcome the reduced binding affinity or to target alternative sites on the RNA polymerase. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

- 1. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rifamycin inhibition of WT and Rif-resistant Mycobacterium tuberculosis and Escherichia coli RNA polymerases in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the kinetics of the rifampicin-RNA-polymerase complex. Differences between crude and purified enzyme fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Mutations Conferring Resistance to Rifampin in Mycobacterium tuberculosis Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with benzoxazinorifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Technical Guide to the Initial Discovery and Development of Rifamycin SV Sodium Salt

This technical guide provides an in-depth overview of the initial discovery and development of Rifamycin SV sodium salt, a pivotal member of the ansamycin class of antibiotics. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental context, quantitative data, and visual representations of key processes and mechanisms.

Initial Discovery

The journey of rifamycins began in the research laboratories of Lepetit S.p.A. in Milan, Italy. A team led by Piero Sensi and Maria Teresa Timbal was screening soil samples for antibiotic-producing microorganisms.

The Source Organism

In 1957, a soil sample from a pine arboretum near Saint-Raphaël in Southern France yielded a previously unknown actinomycete strain. This microorganism, initially named Streptomyces mediterranei, was identified as the producer of a new family of antibiotics. The producing organism was later reclassified as Nocardia mediterranei and is now known as Amycolatopsis rifamycinica.[1]

Isolation of the Rifamycin Complex

The initial fermentation of A. rifamycinica produced a mixture of related compounds, collectively termed the rifamycin complex. The primary, yet surprisingly inactive, component isolated from this complex was designated Rifamycin B.[2][3] The discovery was first announced in a preliminary report in 1959.[1] The name "Rifamycin" was inspired by the French film "Rififi".[1]

Development of Rifamycin SV and its Sodium Salt

The low biological activity of the parent compound, Rifamycin B, prompted further investigation and chemical modification by the Lepetit team.

Conversion to Rifamycin SV

It was discovered that Rifamycin B, when left in aqueous solutions, could spontaneously transform into other, more potent forms through a combination of hydrolysis and oxidation. This led to the development of a controlled process to convert the inactive Rifamycin B into the highly active Rifamycin SV (the "SV" stands for "Sviluppo," Italian for development). This transformation involves the hydrolytic removal of a glycolic acid moiety from Rifamycin B to form Rifamycin O, which is then reduced to the hydroquinone form, Rifamycin SV.[2] This breakthrough unlocked the therapeutic potential of the rifamycin class, yielding a compound with potent antibacterial properties.[2][4]

Formation of Rifamycin SV Sodium Salt

To improve the pharmaceutical properties of Rifamycin SV, particularly its solubility in aqueous solutions for formulation and administration, the sodium salt was developed. This is achieved through a standard acid-base reaction where the acidic phenolic hydroxyl groups of Rifamycin SV react with a sodium-containing base, such as sodium hydroxide or sodium bicarbonate, to form the corresponding salt.[5][6]

Experimental Protocols and Workflows

The following sections detail the methodologies for the production and synthesis of Rifamycin SV sodium salt.

Fermentation and Isolation

The production of the rifamycin precursor begins with the fermentation of Amycolatopsis rifamycinica.

Protocol 1: Fermentation and Extraction

-

Fermentation: Cultures of A. rifamycinica are grown in a suitable nutrient medium under controlled aerobic conditions. The medium typically contains carbon sources (e.g., glucose), nitrogen sources, and mineral salts. Diethylbarbituric acid is often added to the medium to direct the fermentation towards producing Rifamycin B as the main product.[3]

-

Filtration: The fermentation broth is filtered to separate the mycelium from the filtrate containing the secreted rifamycins.[6]

-

Extraction: The filtrate is then subjected to solvent extraction, for example, with butyl acetate under acidic conditions, to isolate the rifamycin compounds.[6]

-

Purification: The extracted material is purified using techniques like column chromatography to yield Rifamycin B.

Chemical Synthesis Workflow

The isolated Rifamycin B is chemically converted to Rifamycin SV sodium salt.

Protocol 2: Conversion of Rifamycin B to Rifamycin SV

-

Hydrolysis: Rifamycin B is dissolved in an aqueous solution. The mild acidic conditions and presence of oxygen lead to the hydrolysis of the glycolate ester, forming Rifamycin O.

-

Reduction: Rifamycin O is then reduced to Rifamycin SV. A common laboratory and industrial reducing agent for this step is ascorbic acid (Vitamin C).[5]

Protocol 3: Formation of Rifamycin SV Sodium Salt

-

Salification: Rifamycin SV is dissolved in a suitable solvent (e.g., an ester phase like butyl acetate).[6]

-

Base Addition: An aqueous solution of a sodium base, such as sodium hydroxide or sodium bicarbonate, is added dropwise to the Rifamycin SV solution while stirring.[5][6]

-

Crystallization: The pH is carefully controlled (e.g., adjusted to 9-10) to induce the crystallization of Rifamycin S-Na salt, a closely related precursor that can be readily converted to SV-Na.[6] For direct conversion from SV, the addition of the base forms the salt in solution.

-

Isolation and Drying: The resulting crystals or precipitate of Rifamycin SV sodium salt are collected by filtration, washed, and dried under vacuum to yield the final product.[5][6]

Mechanism of Action

Rifamycin SV exerts its antibacterial effect by targeting a fundamental process in bacterial cells: transcription.

Inhibition of RNA Polymerase

The primary molecular target of Rifamycin SV is the bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for synthesizing RNA from a DNA template.[7][] Specifically, it binds with high affinity to the β-subunit of the prokaryotic RNAP.[][9] This binding does not occur at the enzyme's active site but rather in a deep pocket within the DNA/RNA channel.[]

By lodging itself in this channel, Rifamycin SV creates a significant physical blockage (steric occlusion).[1] This block prevents the elongation of the nascent RNA chain beyond a length of just two or three nucleotides.[1][] Consequently, bacterial transcription is halted, protein synthesis ceases, and the bacterium is unable to survive, resulting in a bactericidal effect.[9] A key advantage of rifamycins is their high selectivity for prokaryotic RNAP, with very poor affinity for the analogous mammalian enzymes, which accounts for their favorable safety profile.[1]

Anti-inflammatory Pathway

More recent studies have shown that Rifamycin SV also possesses anti-inflammatory properties. It can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in regulating inflammatory responses.[10] Furthermore, it has been shown to directly inhibit the transcriptional activity of NF-κB, a key regulator of pro-inflammatory cytokine production, even in cells lacking PXR.[10] This dual activity suggests a broader therapeutic potential beyond its antimicrobial effects.[10]

Quantitative Data

The efficacy of Rifamycin SV is demonstrated by its potent activity against a range of bacteria, particularly Gram-positive organisms and mycobacteria.

| Organism | MIC (μg/mL) | Reference |

| Escherichia coli (select strains) | 64-128 (MIC90) | [7] |

| Mycobacterium tuberculosis | 0.16 | [11] |

| Gram-positive bacteria | Generally Effective | [12] |

| Gram-negative bacteria | Moderately Active | [12] |

Table 1. Minimum Inhibitory Concentrations (MIC) of Rifamycin SV against various bacteria.

| Parameter | Value | Conditions | Reference |

| Cmax | 36 mg/L | 250 mg dose | [7] |

| Tmax | 5 min | 250 mg dose | [7] |

| AUC | 11.84 mg·h/L | 250 mg dose | [7] |

| Volume of Distribution | 101.8 L | 250 mg dose | [7] |

| Protein Binding | 80-95% | - | [7] |

Table 2. Pharmacokinetic parameters of Rifamycin.

Conclusion

From its discovery in a French soil sample to its development into a potent therapeutic agent, Rifamycin SV sodium salt represents a landmark achievement in antibiotic research. Its unique mechanism of action, targeting bacterial RNA polymerase, provided a crucial tool in the fight against bacterial infections, most notably tuberculosis. The foundational work by Sensi and colleagues not only yielded a powerful drug but also established a versatile chemical scaffold from which numerous other essential rifamycin derivatives, including the orally available rifampicin, would later be synthesized. The ongoing exploration of its immunomodulatory properties ensures that the rifamycin story continues to evolve, promising new applications for this venerable class of molecules.

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]

- 2. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101941979A - New production process of rifamycin sodium - Google Patents [patents.google.com]

- 6. CN114031628B - A kind of synthetic method of rifamycin S-Na salt - Google Patents [patents.google.com]

- 7. go.drugbank.com [go.drugbank.com]

- 9. What is this compound used for? [synapse.patsnap.com]

- 10. Rifamycin SV Anti-inflammatory and Immunomodulatory Activities for Treatment of Mucosal and Liver Inflammation [infectiologyjournal.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Rifamycin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical characteristics, and analytical methodologies for Rifamycin Sodium. The information is intended to support research, development, and quality control activities related to this important antibiotic.

Molecular Structure and Physicochemical Properties

This compound is the sodium salt of Rifamycin SV, a member of the ansamycin class of antibiotics. Its structure is characterized by a naphthohydroquinone chromophore spanned by an aliphatic ansa chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | sodium; (7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.1⁴,⁷.0⁵,²⁸]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate | [1] |

| CAS Number | 14897-39-3 | [1] |

| Molecular Formula | C₃₇H₄₆NNaO₁₂ | [1] |

| Molecular Weight | 719.75 g/mol | [1] |

| Appearance | Dark red solid | |

| Melting Point | >215°C (with decomposition) | |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO). Specifically, ~50 mg/mL in ethanol and ~30 mg/mL in DMSO and ethanol. | |

| pKa (Strongest Basic) | -1.1 | |

| Specific Rotation [α]²⁰/D | +451° to +500° (c=0.1, methanol) for the related compound Rifamycin S. |

Spectroscopic Characteristics

UV-Vis Spectroscopy

This compound exhibits characteristic absorbance maxima in the ultraviolet and visible regions, which are useful for its identification and quantification.

Table 2: UV-Vis Absorption Maxima (λmax)

| Solvent | λmax (nm) |

| Methanol | 226, 315, 450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are complex due to its large and asymmetric structure. The ¹H NMR spectrum typically shows a series of signals corresponding to the aromatic protons of the naphthoquinone ring, the vinyl protons of the ansa chain, and numerous aliphatic protons from the methyl and methine groups. The ¹³C NMR spectrum complements this with signals for the carbonyl, aromatic, olefinic, and aliphatic carbons. Detailed analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) is generally required for complete signal assignment.[2]

Mechanism of Action

This compound exerts its antibacterial effect by specifically inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[3] This inhibition prevents the initiation of transcription, thereby halting the synthesis of messenger RNA (mRNA) and subsequently, essential proteins, ultimately leading to bacterial cell death.[3] The high selectivity for prokaryotic RNAP over eukaryotic RNAP contributes to its favorable safety profile.[3]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Synthesis and Purification of this compound

A general method for the synthesis of Rifamycin S-Na salt involves the oxidation of Rifamycin SV followed by salt formation.[4]

Protocol:

-

Oxidation: Rifamycin SV, extracted from fermentation broth using butyl acetate, is oxidized using an oxidizing agent such as hydrogen peroxide in a microchannel reactor. The reaction temperature is maintained between 20-40°C.[4]

-

Work-up: After the reaction, the aqueous phase is removed. The organic phase containing Rifamycin S is washed with an aqueous solution of sodium bicarbonate and sodium chloride.[4]

-

Salt Formation and Crystallization: A sodium bicarbonate solution is added to the organic phase, followed by the dropwise addition of a sodium hydroxide solution to induce salt formation and crystallization. The pH is controlled between 9-10.[4]

-

Isolation: The resulting solid product, Rifamycin S-Na salt, is isolated by suction filtration and dried.[4]

-

Purification: Further purification can be achieved by recrystallization from appropriate solvents.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Protocol for the determination of this compound:

-

Chromatographic Conditions:

-

Column: Alltech Alltima C18 (250mm × 4.6mm, 5 µm).

-

Mobile Phase: A mixture of methanol, acetonitrile, 0.075 mol/L potassium dihydrogen phosphate solution, and 1.0 mol/L citric acid (33:33:31:4 v/v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 4.5 mg/mL.

-

Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

-

-

Analysis:

-

Inject the calibration standards and the unknown samples into the HPLC system.

-

Record the chromatograms and determine the retention time and peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

-

Figure 2: Experimental workflow for HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation:

-

Sample Quantity: Weigh approximately 5-25 mg of this compound for a ¹H NMR spectrum. A higher concentration (as much as will dissolve to give a saturated solution) is recommended for a ¹³C NMR spectrum due to the lower sensitivity of the ¹³C nucleus.[6]

-

Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube. This can be done using a Pasteur pipette with a small plug of glass wool.[6][7]

-

Sample Volume: Ensure the final sample volume in the NMR tube is around 4-5 cm in height.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve homogeneity before data acquisition.

Figure 3: Logical relationship for NMR sample preparation.

References

- 1. This compound | C37H46NNaO12 | CID 23702994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN114031628B - A kind of synthetic method of rifamycin S-Na salt - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. youtube.com [youtube.com]

- 8. Sample Preparation [nmr.chemie.hhu.de]

Rifamycin Sodium's Role in Inhibiting DNA-Dependent RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the inhibitory action of Rifamycin Sodium on bacterial DNA-dependent RNA polymerase (RNAP). It is designed to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound, a member of the ansamycin class of antibiotics, exerts its potent bactericidal effects by specifically targeting and inhibiting bacterial DNA-dependent RNA polymerase, the essential enzyme responsible for transcribing genetic information from DNA to RNA.[1] This inhibition effectively halts the process of transcription, a critical step in protein synthesis, ultimately leading to bacterial cell death.[1]

The primary mechanism of inhibition involves the high-affinity binding of this compound to the β-subunit of the bacterial RNAP.[1] This binding occurs within a well-defined pocket on the β-subunit, in close proximity to the enzyme's active site but not directly at the catalytic center.[2][3] Structural studies have revealed that the Rifamycin molecule physically obstructs the path of the nascent RNA transcript, preventing its elongation beyond a length of 2-3 nucleotides.[3][4] This steric hindrance is the principal means by which this compound arrests transcription.

A key feature of this compound's efficacy is its high selectivity for prokaryotic RNAP over its eukaryotic counterparts. The binding affinity for bacterial RNAP is significantly higher, which minimizes toxicity to human cells.[2][5]

Quantitative Inhibition Data

The inhibitory potency of rifamycins against bacterial RNA polymerase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the efficacy of these antibiotics. The following table summarizes key quantitative data for rifampicin, a closely related and well-studied rifamycin.

| Compound | Organism | RNA Polymerase Type | IC50 | Reference |

| Rifampicin | Escherichia coli | Wild-Type | ~20 nM | [2] |

| Rifampicin | Escherichia coli | D516V Mutant | 398 µM | [3] |

| Rifampicin | Escherichia coli | S531L Mutant | 263 µM | [3] |

| Rifampicin | Escherichia coli | H526Y Mutant | ≥ 2 mM | [3] |

| Rifampicin | Mycobacterium tuberculosis | Wild-Type | - | - |

| Rifampicin | Mycobacterium tuberculosis | D435V Mutant | 880 µM | [6] |

| Rifampicin | Mycobacterium tuberculosis | S450L Mutant | 789 µM | [6] |

| Rifampicin | Mycobacterium tuberculosis | H445Y Mutant | > 2 mM | [6] |

Kinetic Parameters:

The interaction between rifamycins and RNA polymerase can be further characterized by its kinetic parameters. Studies have shown that the binding is a two-step process involving an initial rapid binding followed by a slower isomerization of the enzyme-inhibitor complex.

-

Dissociation Constant (Kd): The apparent Kd for the rifampicin-RNAP complex is ≤ 3 x 10⁻⁹ M, indicating a very high affinity.[7]

-

Dissociation Rate (koff): The dissociation of the rifamycin-RNAP complex is slow, with reported rate constants in the range of 1.5 x 10⁻⁴ s⁻¹ to 1.7 x 10⁻³ s⁻¹.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and DNA-dependent RNA polymerase.

Purification of Bacterial RNA Polymerase

A prerequisite for in vitro studies is the availability of highly pure and active RNA polymerase. The following is a generalized protocol for the purification of E. coli RNA polymerase.[6][9][10][11][12]

Protocol:

-

Expression: Overexpress the subunits of RNA polymerase (α, β, β', and ω) in an appropriate E. coli expression strain using a multicistronic vector system.

-

Cell Lysis: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells using sonication or a French press.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

-

Affinity Chromatography: Load the supernatant onto a heparin-sepharose column. Elute the bound RNA polymerase using a salt gradient.

-

Ion-Exchange Chromatography: Further purify the RNA polymerase using an anion-exchange column (e.g., Mono Q).

-

Size-Exclusion Chromatography: As a final polishing step, subject the purified enzyme to size-exclusion chromatography to remove any remaining contaminants and aggregates.

-

Purity and Activity Assessment: Analyze the purity of the final preparation by SDS-PAGE and assess its transcriptional activity using an in vitro transcription assay.

In Vitro Transcription Inhibition Assay

This assay is used to quantify the inhibitory effect of this compound on RNA polymerase activity.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing transcription buffer (typically containing Tris-HCl, MgCl₂, KCl, and DTT), a DNA template with a known promoter, and ribonucleotide triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-³²P]UTP).

-

Enzyme and Inhibitor Incubation: Add purified RNA polymerase holoenzyme to the reaction mixture. For the experimental samples, add varying concentrations of this compound.

-

Initiation of Transcription: Incubate the reactions at 37°C to allow for the formation of the open promoter complex and the initiation of transcription.

-

Termination of Reaction: Stop the reactions by adding a stop solution containing EDTA and a loading dye.

-

Gel Electrophoresis: Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled transcripts by autoradiography. Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.[13][14]

DNase I Footprinting Assay

This technique is employed to precisely map the binding site of this compound on the DNA-RNA polymerase complex.

Protocol:

-

DNA Probe Preparation: Prepare a DNA fragment containing the promoter of interest that is radioactively labeled at one end.

-

Complex Formation: Incubate the end-labeled DNA probe with purified RNA polymerase in the absence and presence of this compound to allow for complex formation.

-

DNase I Digestion: Add a low concentration of DNase I to the reactions to introduce, on average, one single-strand nick per DNA molecule. The protein-DNA complex will protect the DNA from cleavage at the binding site.

-

Reaction Termination and DNA Purification: Stop the DNase I digestion and purify the DNA fragments.

-

Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography. The region where the RNA polymerase and this compound are bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to the control lane without the protein.[15][16][17][18]

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for rifamycin resistance of bacterial RNA polymerase by the three most clinically important RpoB mutations found in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 8. Dissociation kinetics of complexes between the antibiotic rifamycin and DNA-dependent RNA polymerase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification of bacterial RNA polymerase: tools and protocols. | Semantic Scholar [semanticscholar.org]

- 11. Purification of bacterial RNA polymerase: tools and protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Purification of Bacterial RNA Polymerase: Tools and Protocols | Springer Nature Experiments [experiments.springernature.com]

- 13. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

- 16. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 17. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 18. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Architecture of Rifamycin Production: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the genetic underpinnings of rifamycin production, a critical class of antibiotics. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the rifamycin biosynthetic gene cluster, its regulation, and methodologies for its study and manipulation.

Introduction

Rifamycins are potent polyketide antibiotics produced by the actinomycete Amycolatopsis mediterranei. Their clinical significance, particularly in the treatment of tuberculosis, has driven extensive research into their biosynthesis. Understanding the genetic basis of rifamycin production is paramount for strain improvement and the generation of novel, more effective derivatives. This guide details the key genetic components and pathways, offering a comprehensive resource for advancing research in this field.

The Rifamycin Biosynthetic Gene Cluster (BGC)

The production of rifamycin is orchestrated by a large, contiguous cluster of genes, commonly referred to as the rif cluster.[1] This cluster, spanning over 90 kilobases, contains all the necessary genetic information for the biosynthesis of the rifamycin scaffold, its subsequent modifications, and its export.[2] The core components of the rif BGC can be categorized as follows:

-

AHBA Synthesis Genes (rifG-N): These genes are responsible for the synthesis of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which initiates the polyketide chain assembly.[3]

-

Polyketide Synthase (PKS) Genes (rifA-E): This set of genes encodes the Type I polyketide synthase, a large multi-enzyme complex that catalyzes the sequential condensation of acetate and propionate units to build the polyketide backbone of rifamycin.[1]

-

Post-PKS Modification Genes: A variety of genes within the cluster encode enzymes that perform crucial tailoring steps after the initial polyketide synthesis. These modifications, including oxidations and methylations, are essential for the bioactivity of the final rifamycin molecule.[1]

-

Regulatory and Resistance Genes: The cluster also harbors genes that regulate its own expression and confer resistance to the producing organism, preventing self-toxicity.[1]

Quantitative Impact of Genetic Modifications on Rifamycin Production

Genetic engineering strategies have been successfully employed to enhance rifamycin production and generate novel analogues. The following table summarizes key findings from studies involving the manipulation of regulatory and biosynthetic genes in Amycolatopsis mediterranei.

| Strain/Modification | Gene(s) Modified | Modification Type | Target Compound | Production Change | Reference |

| A. mediterranei DCO36 | rifQ | Deletion | 24-desmethyl rifamycin B | +62% | [4] |

| A. mediterranei DCO36 | rifO | Overexpression | 24-desmethyl rifamycin B | +27.24% | [4] |

| A. mediterranei | vhb-cyp fusion | Expression | Rifamycin B | +220% (compared to parental) | [5] |

| A. mediterranei | vhb | Expression | Rifamycin B | +150% (compared to parental) | [5] |

| Actinomadura sp. TRM71106 | LuxR family regulator | Overexpression | Rifamycin precursor | ~300% (compared to wild-type) | [6] |

| A. mediterranei S699 | rifO | Deletion | Rifamycin B | -70.61% | [4] |

Regulatory Network of Rifamycin Biosynthesis

The expression of the rif gene cluster is tightly controlled by a complex regulatory network. This network involves both pathway-specific regulators encoded within the cluster and global regulators that respond to broader cellular signals.

Key Regulatory Genes

-

rifZ : A LuxR-family transcriptional activator that is considered a pathway-specific positive regulator, directly activating the transcription of multiple operons within the rif cluster.[7]

-

rifQ : Encodes a TetR-family transcriptional repressor that negatively regulates the expression of the rifamycin efflux pump, rifP.[8] Deletion of rifQ leads to increased rifamycin production.[4]

-

rifO : Believed to be involved in the positive regulation of rifamycin biosynthesis through the production of a signaling molecule, B-factor.[4]

-

glnR : A global nitrogen regulator that exerts both direct and indirect positive control over the rif cluster. It directly activates the expression of rifZ and rifK (an AHBA synthesis gene) and is essential for the nitrate-stimulating effect on rifamycin production.[9][10]

Signaling Pathway

The interplay between these regulatory elements forms a sophisticated signaling cascade that fine-tunes rifamycin production in response to developmental and environmental cues.

Caption: Regulatory cascade of rifamycin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of rifamycin genetics.

Gene Deletion in Amycolatopsis mediterranei using PCR-Targeted Gene Replacement

This protocol is adapted from a modified PCR-targeted Streptomyces gene replacement method.

Materials:

-

Amycolatopsis mediterranei strain

-

E. coli strains for cloning and conjugation

-

Plasmids: pBluescript II KS(+) (or similar), a plasmid containing an apramycin resistance cassette (e.g., pLERE), and a suicide vector for conjugation (e.g., pKGLP2).

-

Primers for amplifying homologous regions and the resistance cassette.

-

Restriction enzymes, T4 DNA ligase, and other standard molecular biology reagents.

-

Media: YMG agar and liquid media for A. mediterranei, LB for E. coli.

-

Antibiotics: apramycin, nalidixic acid.

Procedure:

-

Construct the Gene Replacement Cassette:

-

Amplify ~2.5 kb upstream and downstream homologous regions (HRs) of the target gene from A. mediterranei genomic DNA using PCR.

-

Amplify the apramycin resistance cassette from a suitable plasmid.

-

Clone the upstream HR, apramycin resistance cassette, and downstream HR sequentially into a cloning vector like pBluescript II KS(+).

-

-

Subclone into a Suicide Vector:

-

Excise the entire gene replacement cassette (upstream HR - apramycin resistance - downstream HR) and ligate it into a suicide conjugation vector.

-

-

Conjugation:

-

Transform the final construct into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).

-

Grow the A. mediterranei recipient strain and the E. coli donor strain to the appropriate growth phase.

-

Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., MS agar).

-

After incubation, overlay the plates with soft nutrient agar containing nalidixic acid (to counter-select E. coli) and apramycin (to select for A. mediterranei exconjugants).

-

-

Screening and Verification:

-

Pick apramycin-resistant colonies and streak them onto fresh selective plates.

-

Verify the double-crossover homologous recombination event by PCR using primers flanking the target gene region and by Southern blot analysis.

-

Quantification of Rifamycin Production by HPLC

Materials:

-

Fermentation broth samples.

-

Rifamycin B standard.

-

Methanol, acetonitrile, potassium dihydrogen phosphate, citric acid (HPLC grade).

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to separate the mycelium.

-

Extract the supernatant and/or mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol).

-

Evaporate the solvent and redissolve the residue in the mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M potassium dihydrogen phosphate, and 1.0 M citric acid (e.g., in a ratio of 33:33:31:4).

-

Flow Rate: 1.0 ml/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10-20 µl.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of the rifamycin B standard.

-

Calculate the concentration of rifamycin B in the samples by comparing their peak areas to the standard curve.

-

Metabolic Profiling of Rifamycin and Precursors by LC-MS

Materials:

-

Fermentation broth samples.

-

Methanol, acetonitrile, water (LC-MS grade).

-

LC-MS system (e.g., coupled to a triple quadrupole or high-resolution mass spectrometer).

Procedure:

-

Metabolite Extraction:

-

Quench the metabolism of the mycelium rapidly, for example, by using cold methanol.

-

Extract intracellular metabolites from the mycelium using a cold solvent mixture (e.g., methanol/acetonitrile/water).

-

Extract extracellular metabolites from the fermentation supernatant.

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

LC-MS Analysis:

-

Chromatography: Use a suitable column for separating polar and non-polar metabolites (e.g., a HILIC column for polar compounds or a C18 column for a broader range).

-

Mass Spectrometry: Operate the mass spectrometer in a suitable mode for detecting and quantifying the target metabolites (e.g., selected reaction monitoring (SRM) for targeted analysis or full scan for untargeted profiling).

-

-

Data Analysis:

-

Process the raw LC-MS data using appropriate software to identify and quantify peaks corresponding to rifamycin, its intermediates, and precursors.

-

Compare the metabolic profiles of different strains or fermentation conditions to identify key metabolic changes.

-

Logical Workflow for Strain Improvement

The following diagram illustrates a logical workflow for the genetic engineering of A. mediterranei to improve rifamycin production.

Caption: Workflow for genetic manipulation and analysis.

Conclusion

The genetic basis of rifamycin production is a complex and fascinating area of research. A thorough understanding of the rif biosynthetic gene cluster and its intricate regulatory network is essential for the rational design of strain improvement strategies. The methodologies outlined in this guide provide a robust framework for researchers to explore and manipulate the genetic blueprint of rifamycin production, paving the way for the development of novel and more potent antibiotics.

References

- 1. Biosynthesis of the ansamycin antibiotic rifamycin: deductions from the molecular analysis of the rif biosynthetic gene cluster of Amycolatopsis mediterranei S699 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rifamycin Biosynthesis [faculty.washington.edu]

- 3. researchgate.net [researchgate.net]

- 4. Genomic modifications for enhanced antibiotic production in rifamycin derivative-producing Amycolatopsis mediterranei S699 strains: focusing on rifQ and rifO genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving rifamycin production in Amycolatopsis mediterranei by expressing a Vitreoscilla hemoglobin (vhb) gene fused to a cytochrome P450 monooxygenase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis [mdpi.com]

- 8. A feedback regulatory model for RifQ-mediated repression of rifamycin export in Amycolatopsis mediterranei - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GlnR Dominates Rifamycin Biosynthesis by Activating the rif Cluster Genes Transcription Both Directly and Indirectly in Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis and characterization of Rifamycin Sodium

An In-depth Technical Guide to the Spectroscopic Analysis and Characterization of Rifamycin Sodium

Introduction

This compound, the sodium salt of Rifamycin SV, is a macrocyclic antibiotic belonging to the ansamycin class.[1] Produced by the bacterium Amycolatopsis mediterranei, it is a potent inhibitor of bacterial DNA-dependent RNA polymerase, granting it significant activity against a variety of bacteria, particularly mycobacteria.[1] Its complex structure, featuring a naphthoquinone chromophore spanned by an aliphatic ansa chain, gives rise to a unique spectroscopic fingerprint.

Accurate and thorough analytical characterization is paramount in the development, manufacturing, and quality control of this compound as an active pharmaceutical ingredient (API). Spectroscopic techniques are central to this process, providing definitive structural confirmation, quantitative analysis, and impurity profiling. This guide provides an in-depth overview of the core spectroscopic methods used to characterize this compound, intended for researchers, analytical scientists, and drug development professionals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the analysis of this compound, primarily used for quantitative analysis (assays) and identification. The electronic transitions within the conjugated naphthoquinone chromophore are responsible for its characteristic absorption in the visible region of the electromagnetic spectrum.[2]

Experimental Protocol: UV-Vis Analysis

-

Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.

-

Solvent Selection: Methanol is a commonly used solvent for UV analysis of rifamycins. Other potential solvents include phosphate buffers, depending on the analytical goal.[3][4]

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a 100 mL volumetric flask with the selected solvent (e.g., methanol) to create a stock solution of 100 µg/mL.

-

Perform a serial dilution to obtain a working standard solution with a final concentration of approximately 10 µg/mL.[3]

-

-

Sample Solution Preparation:

-

Prepare the sample solution using the same procedure as the standard solution to achieve a similar target concentration.

-

-

Spectral Acquisition:

-

Scan the working standard solution from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax).[3]

-

Measure the absorbance of both the standard and sample solutions at the determined λmax, using the solvent as a blank.

-

-

Quantification: The concentration of this compound in the sample can be calculated using the Beer-Lambert law by comparing its absorbance to that of the reference standard.

Spectroscopic Data

The absorption maxima for rifamycins are highly dependent on the specific derivative and the solvent used. The core chromophore generally leads to strong absorption in the 300-500 nm range.

| Compound | Solvent/pH | λmax (nm) |

| Rifampicin | Methanol | 337 |

| Rifaximin | 0.1N HCl (pH 1.2) | 439 |

| Rifaximin | Phosphate Buffer (pH 6.8) | 440 |

| Rifaximin | Phosphate Buffer (pH 7.4) | 433 |

| Data for structurally similar rifamycin derivatives are presented to indicate the expected absorption regions for this compound.[2][3][5] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential tool for the identification of this compound. It provides detailed information about the functional groups present in the molecule, serving as a unique molecular fingerprint.

Experimental Protocol: FT-IR Analysis

-

Instrumentation: A Fourier-Transform Infrared spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by taking a background spectrum of the empty accessory.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Spectral Acquisition:

-

Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Perform an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is compared against a reference spectrum for identification.

-

Spectroscopic Data

The FT-IR spectrum of this compound is complex, but key functional groups from the ansa chain and naphthoquinone core can be assigned. The data below, based on the closely related Rifampicin, highlights the expected vibrational bands.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3470 | N-H Stretch | Amide |

| ~2900 | C-H Stretch | Aliphatic CH, CH₂, CH₃ |

| ~1730 | C=O Stretch | Acetate Ester |

| ~1630 | C=O Stretch | Amide, Ketone |

| ~1480 | C=C Stretch | Aromatic Ring |

| ~1060 | C-O Stretch | Ether, Alcohol |

| Assignments are based on data from structurally similar compounds like Rifampicin.[6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides the most detailed structural information, enabling the unambiguous assignment of the atomic framework of this compound. It is a critical tool for structural elucidation and confirmation.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol, CD₃OD, or Deuterated Chloroform, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be required.

-

-

Spectral Acquisition:

-

Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (typically requiring a longer acquisition time).

-

For complete assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.[8][9]

-

-

Data Processing:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H signals and assign both ¹H and ¹³C chemical shifts by analyzing the 1D and 2D spectra.

-

Spectroscopic Data

The NMR spectra of rifamycins are complex due to the large number of protons and carbons in overlapping regions and the potential for multiple conformations in solution.[10] The table below provides representative chemical shift ranges for key structural motifs found in rifamycins.

| Nucleus | Structural Motif | Approximate Chemical Shift (ppm) |

| ¹H | Aromatic Protons | 6.0 - 8.0 |

| ¹H | Olefinic Protons (Ansa Chain) | 5.0 - 7.0 |

| ¹H | Protons on Oxygenated Carbons | 3.0 - 5.0 |

| ¹H | Acetyl Methyl (OCOCH₃) | ~2.0 |

| ¹H | Aliphatic Methyls (C-CH₃) | 0.5 - 2.5 |

| ¹³C | Carbonyls (C=O) | 170 - 210 |

| ¹³C | Aromatic/Olefinic Carbons | 100 - 160 |

| ¹³C | Oxygenated Carbons (C-O) | 60 - 90 |

| ¹³C | Aliphatic Carbons | 10 - 40 |

| Chemical shifts are highly dependent on solvent and specific molecular conformation. Data is generalized from studies on various rifamycin derivatives.[10][11] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Electrospray Ionization (ESI) is a common technique for analyzing such molecules.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography system (LC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

-

Infusion/Injection:

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or injected through an HPLC system for separation prior to analysis.

-

-

Spectral Acquisition:

-

Acquire data in positive ion mode to observe the sodiated molecule [M+Na]⁺ or the protonated molecule [M-Na+2H]⁺.

-

Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).

-

To obtain structural information, perform tandem MS (MS/MS) experiments. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[12]

-

Spectroscopic Data

The mass spectrum provides the exact molecular weight and fragmentation patterns that help confirm the structure.

| Parameter | Value | Note |

| Molecular Formula | C₃₇H₄₆NNaO₁₂ | [13] |

| Molecular Weight | 719.75 g/mol | [13] |

| Monoisotopic Mass | 719.2918 Da | [14] |

| Observed Ion (ESI+) | m/z 720 | Monoisotopic [M+H]⁺ (as sodiated species) |

| Data derived from analysis of sodiated rifamycin.[15] |

Key Fragmentation Pathways: Collision-induced dissociation of the sodiated rifamycin precursor ion (m/z 720) leads to extensive fragmentation. Notable fragments include those corresponding to the naphthoquinone core and the ansa chain, providing valuable structural confirmation.[15] For example, a key fragmentation involves the cleavage of the ansa chain to produce a "Naph+Na" fragment and a "C₁" fragment.[15]

Workflow and Data Integration

The characterization of this compound is not reliant on a single technique but on the integration of data from all spectroscopic methods. A logical workflow ensures a comprehensive analysis, from initial identification to detailed structural confirmation.

Caption: A typical workflow for the comprehensive spectroscopic characterization of this compound.

References

- 1. Rifamycin | C37H47NO12 | CID 6324616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. ajpamc.com [ajpamc.com]

- 4. researchgate.net [researchgate.net]

- 5. jddtonline.info [jddtonline.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.ulusofona.pt [research.ulusofona.pt]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. This compound (Rifamycin SV Sodium) | LGC Standards [lgcstandards.com]

- 15. Extensive Fragmentation, Atom Transfer, H loss and Cross‐linking Induced by Single Collisions between Carbon Ions and Protonated Antibiotics in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

The Origin and Natural Source of Rifamycin Antibiotics: A Technical Guide

Introduction

Rifamycins are a class of potent antibiotics belonging to the ansamycin family, characterized by a naphthoquinone chromophore spanned by an aliphatic ansa chain. They are renowned for their efficacy against mycobacteria, making them cornerstone drugs in the treatment of tuberculosis and leprosy. This technical guide provides an in-depth exploration of the origin, natural sources, and biosynthesis of Rifamycin antibiotics, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

The journey of Rifamycin began in 1957 with the isolation of a new actinomycete from a soil sample collected in a pine forest near St. Raphael in Southern France.[1][2] The discovery was made by scientists Piero Sensi and Pinhas Margalith at the Lepetit Pharmaceuticals research laboratory in Milan, Italy.[2] The producing microorganism was initially named Streptomyces mediterranei.[2]

Over the years, the classification of this organism has been revised. In 1969, it was reclassified as Nocardia mediterranei.[2] Later, in 1986, based on detailed analysis of its cell wall composition which lacks mycolic acid, it was assigned to a new genus as Amycolatopsis mediterranei.[1][2] More recent phylogenetic analysis based on 16S rRNA sequences has led to the name Amycolatopsis rifamycinica.[2] For the purposes of this guide, and reflecting the bulk of the scientific literature, the primary natural source of Rifamycins is referred to as Amycolatopsis mediterranei.

While A. mediterranei remains the principal and commercially utilized source, research has identified other potential natural producers of Rifamycins. These include marine actinobacteria of the genus Salinispora and certain rare actinomycetes isolated from extreme environments like the Taklamakan Desert.

Biosynthesis of Rifamycin B

Rifamycins are synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthesis of the archetypal Rifamycin B is a complex process involving a dedicated gene cluster (rif) and a series of enzymatic modifications.

The key stages are:

-

Starter Unit Formation : The biosynthesis is initiated by a unique starter molecule, 3-amino-5-hydroxybenzoic acid (AHBA).[3][4] AHBA is synthesized through a branch of the shikimate pathway, known as the aminoshikimate pathway.[3][5]

-

Polyketide Chain Assembly : The core structure is assembled by a modular Type I PKS. This multienzyme complex catalyzes the sequential condensation of two acetate (from malonyl-CoA) and eight propionate (from methylmalonyl-CoA) units to the AHBA starter.[2][3] This elongation process results in the formation of the first macrocyclic intermediate, proansamycin X.[3][6]

-

Post-PKS Modifications : Following the release from the PKS, proansamycin X undergoes a series of tailoring reactions, including hydroxylations, dehydrogenation, and ether linkages, catalyzed by enzymes encoded in the rif gene cluster.[6] These modifications lead to the formation of various intermediates, such as rifamycin W and rifamycin SV, ultimately yielding rifamycin B.[6]

Quantitative Data: Rifamycin B Production

The production yield of Rifamycin B is highly dependent on the strain of Amycolatopsis mediterranei and the composition of the fermentation medium. The following table summarizes yields obtained under various reported laboratory conditions.

| Strain | Key Medium Components | Fermentation Mode | Max. Rifamycin B Yield (g/L) | Reference |

| A. mediterranei | Glucose, Soybean Meal, Corn Steep Liquor | Batch | 0.4 | [7] |

| A. mediterranei | Glucose, Yeast Extract, (NH₄)₂SO₄ | Batch | 1.15 | [8] |

| A. mediterranei | Glucose, Yeast Extract, KNO₃ | Batch | 2.92 | [8] |

| A. mediterranei ATCC 21789 | Glucose, Soytone, KNO₃ | Fed-Batch | 5.3 | [9] |

| A. mediterranei S699 | Glucose, (NH₄)₂SO₄, Corn Steep Liquor | Batch | 5.12 | [10] |

| A. mediterranei NCH (variant) | Glucose, Soytone, KNO₃ | Fed-Batch | 17.17 | [9] |

| A. mediterranei XC 9-25 | Glucose, Ammonia | Fed-Batch | 19.11 | [11] |

| N. mediterranei MTCC 14 | Galactose, Ribose, Glucose | Solid-State | 9.87 ( g/kgds ) | [12] |

Experimental Protocols

Protocol 1: Fermentation of Amycolatopsis mediterranei for Rifamycin B Production

This protocol is a composite of methodologies reported for high-yield Rifamycin B production in submerged fermentation.

1. Inoculum Preparation (Seed Culture):

-

Seed Medium Composition (per liter):

-

Glucose: 20.0 g

-

Yeast Extract: 5.0 g

-

Tryptone: 2.5 g

-

Malt Extract: 5.0 g

-

Distilled Water: 1000 mL

-

Adjust pH to 7.0 before sterilization.[13]

-

-

Procedure:

-

Prepare the seed medium and sterilize by autoclaving.

-

Inoculate with a stock culture (e.g., glycerol stock or agar slant) of A. mediterranei.

-

Incubate at 28°C for 2-3 days in a shaking incubator at 200-250 rpm.[14]

-

2. Production Fermentation:

-

Production Medium Composition (F2m2, per liter):

-

Glucose: 120.0 g

-

Soytone: 35.0 g

-

KNO₃: 12.0 g

-

KH₂PO₄: 1.0 g

-

CaCO₃: 8.5 g

-

MgSO₄·7H₂O: 0.8 g

-

Sodium Diethyl Barbiturate: 1.0 g

-

Distilled Water: 1000 mL

-

Adjust pH to 7.1 before sterilization.[9]

-

-

Procedure:

-

Prepare and sterilize the production medium in a suitable bioreactor.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Maintain fermentation parameters for 8-10 days:

-

Protocol 2: Extraction and Purification of Rifamycin B

This protocol outlines a multi-stage process for isolating Rifamycin B from the fermentation broth.

1. Initial Separation:

- At the end of the fermentation, adjust the pH of the broth to 7.5-8.5.[7]

- Filter the broth to remove the mycelial biomass. A filter aid like diatomite can be used to improve filtration efficiency.[7]

2. Solvent Extraction:

- Acidify the clarified filtrate to a pH of 3.5-4.0 with an acid (e.g., 1M HCl).[15]

- Extract the acidified filtrate with an equal volume of a water-immiscible organic solvent. Butyl acetate or chloroform are effective choices.[15][16] Repeat the extraction to maximize recovery.

- Pool the organic phases containing the crude Rifamycin B.

3. Reverse Extraction (Back Extraction):

- Extract the loaded organic solvent with an alkaline buffer solution (e.g., phosphate buffer) at a pH of 7.0-7.5.[7][16] Rifamycin B, being acidic, will move into the aqueous phase.

- This step helps to separate Rifamycin B from other less acidic or neutral compounds.

4. Crystallization:

- Acidify the aqueous buffer solution from the previous step to precipitate the Rifamycin B.

- Collect the precipitate by filtration.

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol-water) to obtain high-purity Rifamycin B.[17]

Visualizations

References

- 1. Looking Back to Amycolatopsis: History of the Antibiotic Discovery and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rifamycin - Wikipedia [en.wikipedia.org]

- 3. Rifamycin Biosynthesis [faculty.washington.edu]

- 4. chimia.ch [chimia.ch]

- 5. Aminoshikimate pathway - Wikipedia [en.wikipedia.org]

- 6. Deciphering the late steps of rifamycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US3150046A - Antibiotic rifamycin b and method of production - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Improved Rifamycin B Production by Nocardia mediterranei MTCC 14 under Solid-State Fermentation through Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 14. usb.ac.ir [usb.ac.ir]

- 15. [Extraction of rifamycin B from native and aqueous solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US4431735A - Biological process for the preparation of rifamycin derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Rifamycin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction